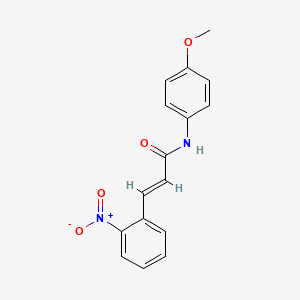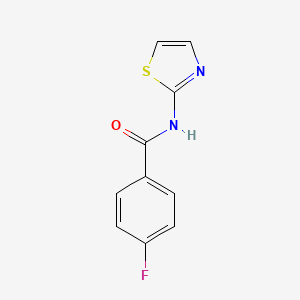![molecular formula C21H14Cl2N2O B15014952 N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014952.png)
N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, methylphenyl, and benzoxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Substitution Reactions:
Imine Formation: The final step involves the condensation of the benzoxazole derivative with an appropriate aldehyde to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole amines.
Applications De Recherche Scientifique
(E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenethylamine
- 1,4-Dibromo-2,5-difluorobenzene
Uniqueness
(E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of (E)-1-(2,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C21H14Cl2N2O |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H14Cl2N2O/c1-13-2-4-14(5-3-13)21-25-19-11-17(8-9-20(19)26-21)24-12-15-6-7-16(22)10-18(15)23/h2-12H,1H3 |
Clé InChI |
IRRCVAFDUOYSBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15014883.png)
![propan-2-yl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15014891.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15014901.png)
![2,2'-[(1E,6E)-3,5-dioxa-2,6-diazahepta-1,6-diene-1,7-diyl]diphenol](/img/structure/B15014903.png)
![2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(5-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15014905.png)

![(5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15014922.png)
![N-[(1Z)-3-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15014923.png)
![(9Z)-9-benzylidene-7-methyl-3-[(E)-2-phenylethenyl]-9H-indeno[2,1-c]pyridine](/img/structure/B15014930.png)
![O-{3-[(4-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15014933.png)
![methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate](/img/structure/B15014934.png)
![4-[(3-bromobenzyl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]-3-methoxybenzohydrazide](/img/structure/B15014945.png)
![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B15014959.png)
